molecular formula C18H17Cl2N3O B246631 N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

Cat. No. B246631
M. Wt: 362.2 g/mol
InChI Key: UGBGZGPKDYKACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide, also known as DBIBMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. DBIBMA is a benzimidazole derivative that has a unique structure and properties that make it an interesting target for research.

Mechanism of Action

The mechanism of action of N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide can inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and inhibit microbial growth. In vivo studies have shown that N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide can reduce tumor growth in animal models, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is its unique structure and properties, which make it an interesting target for research in various fields. However, one limitation of N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide and its potential applications in various fields.

Future Directions

There are several future directions for research on N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide. In medicinal chemistry, further studies are needed to fully understand the anti-cancer properties of N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide and its potential as a therapeutic agent. In materials science, N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has potential applications as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide and its potential applications in other fields such as microbiology and immunology.

Synthesis Methods

N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzylamine with 2-mercaptobenzimidazole, followed by acetylation and methylation. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. N-{[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has also been studied for its anti-inflammatory and anti-microbial properties.

properties

Molecular Formula

C18H17Cl2N3O

Molecular Weight

362.2 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)22(2)11-18-21-16-5-3-4-6-17(16)23(18)10-13-7-8-14(19)9-15(13)20/h3-9H,10-11H2,1-2H3

InChI Key

UGBGZGPKDYKACK-UHFFFAOYSA-N

SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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